molecular formula C20H27N3O3 B4828738 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B4828738
M. Wt: 357.4 g/mol
InChI Key: BUOAQFQMWRXNCM-UHFFFAOYSA-N
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Description

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a phenyl group

Preparation Methods

The synthesis of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the piperidine ring: This can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the two rings: The final step involves coupling the pyrrolidine and piperidine rings through a carbonyl linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the existing substituents.

Common reagents used in these reactions include sodium borohydride for reduction, and lithium aluminum hydride for more vigorous reductions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide can be compared to similar compounds such as:

    1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-piperidine-4-carboxylic acid: This compound lacks the isopropyl group, which may affect its biological activity and solubility.

    1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-methylpiperidine-4-carboxamide: The presence of a methyl group instead of an isopropyl group can lead to differences in steric interactions and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14(2)21-19(25)15-8-10-22(11-9-15)20(26)16-12-18(24)23(13-16)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOAQFQMWRXNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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